REACTION_SMILES
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[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[CH3:8][C:9]([O:10][C:12]([CH3:13])=[O:14])=[O:11].[Cl:28][CH2:29][Cl:30].[NH2:15][c:16]1[n:17][c:18]([CH2:23][CH2:24][CH2:25][CH2:26][NH2:27])[cH:19][c:20]([CH3:22])[cH:21]1>>[C:12]([CH3:13])(=[O:14])[NH:27][CH2:26][CH2:25][CH2:24][CH2:23][c:18]1[n:17][c:16]([NH2:15])[cH:21][c:20]([CH3:22])[cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(N)nc(CCCCN)c1
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Name
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Type
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product
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Smiles
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CC(=O)NCCCCc1cc(C)cc(N)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |